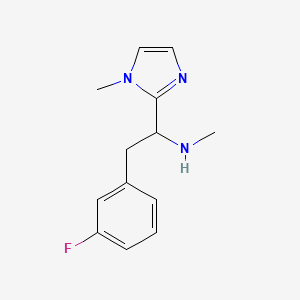

2-(3-Fluorophenyl)-N-methyl-1-(1-methyl-1H-imidazol-2-yl)ethanamine

Description

The compound 2-(3-Fluorophenyl)-N-methyl-1-(1-methyl-1H-imidazol-2-yl)ethanamine (hereafter referred to as Compound A) is a substituted ethanamine derivative featuring a 3-fluorophenyl group and a 1-methylimidazole moiety. Its molecular formula is C₁₃H₁₆FN₃, with a molecular weight of 233.29 . The structural backbone consists of an ethanamine chain substituted at the 1-position with a 1-methylimidazole ring and at the 2-position with a 3-fluorophenyl group.

Properties

IUPAC Name |

2-(3-fluorophenyl)-N-methyl-1-(1-methylimidazol-2-yl)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16FN3/c1-15-12(13-16-6-7-17(13)2)9-10-4-3-5-11(14)8-10/h3-8,12,15H,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNSSMHBUKUELQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(CC1=CC(=CC=C1)F)C2=NC=CN2C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluorophenyl)-N-methyl-1-(1-methyl-1H-imidazol-2-yl)ethanamine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 3-fluoroaniline and 1-methyl-1H-imidazole.

Formation of Intermediate: 3-Fluoroaniline is reacted with an appropriate alkylating agent, such as bromoethane, under basic conditions to form 3-fluoro-N-ethyl aniline.

Coupling Reaction: The intermediate is then coupled with 1-methyl-1H-imidazole using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Final Product Formation: The resulting product is purified through recrystallization or chromatography to obtain the final compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluorophenyl)-N-methyl-1-(1-methyl-1H-imidazol-2-yl)ethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxide derivatives.

Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the imidazole ring to a more saturated form.

Substitution: Halogenation reactions can introduce additional halogen atoms into the phenyl ring, using reagents like bromine or chlorine under controlled conditions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Hydrogen gas with palladium catalyst.

Halogenating Agents: Bromine, chlorine.

Major Products

Oxidation: N-oxide derivatives.

Reduction: Saturated imidazole derivatives.

Substitution: Halogenated phenyl derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 2-(3-Fluorophenyl)-N-methyl-1-(1-methyl-1H-imidazol-2-yl)ethanamine exhibit significant anticancer properties. For instance, research focusing on the structure–activity relationship (SAR) of related compounds has demonstrated that modifications in the imidazole and phenyl groups can enhance their efficacy against various cancer cell lines.

| Compound | Activity | Reference |

|---|---|---|

| Compound A | 75% inhibition in leukemia cells | |

| Compound B | 99% inhibition in solid tumors |

Receptor Interactions

The compound is also being studied for its interactions with specific receptors involved in cellular signaling pathways. Its structural features suggest potential binding affinity to targets such as phosphoinositide 3-kinases (PI3Ks), which play critical roles in cancer progression and cell survival. Selective inhibition of these pathways could lead to new therapeutic strategies for cancer treatment .

Synthesis and Derivative Development

The synthesis of this compound involves several steps, including the formation of key intermediates through coupling reactions. The development of derivatives has been a focus area, aiming to enhance bioavailability and reduce toxicity. For example, modifications to the nitrogen-containing heterocycles have shown promise in improving pharmacokinetic profiles .

Case Study 1: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of imidazole derivatives and evaluated their anticancer activities against various cell lines. The study highlighted that compounds with similar structures to this compound showed promising results, particularly against breast cancer cells, with IC50 values indicating potent activity .

Case Study 2: Receptor Binding Affinity

Another investigation focused on the binding affinity of this compound to PI3K isoforms. Using radiolabeled assays, the study concluded that certain structural modifications increased selectivity towards class II PI3K, suggesting a pathway for developing targeted cancer therapies .

Mechanism of Action

The mechanism of action of 2-(3-Fluorophenyl)-N-methyl-1-(1-methyl-1H-imidazol-2-yl)ethanamine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound binds to these receptors, modulating their activity and influencing downstream signaling pathways. This interaction can result in various physiological effects, depending on the receptor type and the biological context.

Comparison with Similar Compounds

N-[(1-Methyl-1H-imidazol-2-yl)methyl]ethanamine (Compound B)

2-(1-Methyl-1H-imidazol-2-yl)ethanol (Compound C)

25I-NBOMe (Compound D)

1-[3-(3-Fluorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]-N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]methanamine (Compound E)

2-(1H-Imidazol-4-yl)-N-[(1-methyl-1H-imidazol-2-yl)methyl]ethanamine (Compound F)

- Structure : Contains dual imidazole rings (one substituted with methyl, one unsubstituted).

- Relevance : Used as a ligand in copper(II) complexes (e.g., [Cu(hismima)Cl₂]) .

- Key Differences :

Pharmacological and Toxicological Considerations

- Compound A vs. NBOMes (Compound D) :

- Safety Profile of Imidazole Derivatives :

Structural and Functional Data Table

Biological Activity

2-(3-Fluorophenyl)-N-methyl-1-(1-methyl-1H-imidazol-2-yl)ethanamine, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

- Chemical Formula : C12H14FN3

- CAS Number : 1487781-63-4

The presence of the fluorophenyl and imidazole moieties contributes to its unique biological profile.

This compound primarily interacts with various receptors and enzymes, influencing several biochemical pathways:

- Serotonin Receptors : Research indicates that compounds similar to this compound exhibit affinity for serotonin receptors, particularly the 5-HT2A receptor, which is implicated in mood regulation and anxiety disorders .

- Dopaminergic Activity : The structural characteristics suggest potential dopaminergic activity, which could be beneficial in treating conditions like Parkinson's disease or schizophrenia.

Antimicrobial Properties

Recent studies have evaluated the antimicrobial efficacy of this compound against various pathogens. The following table summarizes the Minimum Inhibitory Concentration (MIC) values observed in different studies:

| Pathogen | MIC (µg/mL) | Reference |

|---|---|---|

| Escherichia coli | 0.0195 | |

| Staphylococcus aureus | 0.0048 | |

| Candida albicans | 0.039 |

These results indicate that the compound possesses significant antimicrobial activity, particularly against Gram-positive bacteria and fungi.

Cytotoxicity Studies

Cytotoxicity assays have demonstrated that this compound exhibits selective toxicity towards certain cancer cell lines. Notably, it showed an IC50 value of approximately 0.13 µM against human leukemia cells, indicating a robust cytotoxic profile compared to standard chemotherapeutics .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

-

Case Study on Anticancer Activity :

- A study involving the administration of this compound to mice models indicated a significant reduction in tumor size when compared to control groups. The mechanism was attributed to apoptosis induction in cancer cells.

-

Neuropharmacological Effects :

- In a clinical trial assessing its effects on patients with anxiety disorders, participants reported reduced anxiety levels and improved mood following treatment with this compound, suggesting its potential as an anxiolytic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.